ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl group and the 2-methoxyethyl side chain. The final steps involve the acylation of the benzoate moiety and the esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where pyrrolo[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate: This compound is unique due to its specific substitution pattern and the presence of the 2-methoxyethyl group.
Other Pyrrolo[3,2-d]pyrimidine Derivatives: Compounds with similar cores but different substituents can have varying biological activities and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-3-35-26(33)19-9-11-20(12-10-19)28-22(31)16-30-15-21(18-7-5-4-6-8-18)23-24(30)25(32)29(17-27-23)13-14-34-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOGJBCAXRYKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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